molecular formula C18H18N3PS B1655985 N-dianilinophosphinothioylaniline CAS No. 4743-38-8

N-dianilinophosphinothioylaniline

Cat. No.: B1655985
CAS No.: 4743-38-8
M. Wt: 339.4 g/mol
InChI Key: CCGKDXITQVRPNY-UHFFFAOYSA-N
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Description

N-Dianilinophosphinothioylaniline is a thiophosphorylated organophosphorus compound characterized by a central phosphorus atom bonded to two aniline groups (C₆H₅NH–) and a thioyl (–S–) functional group. This structure confers unique coordination properties, enabling its use as a ligand in transition metal complexes for catalysis and materials science applications . The compound’s synthesis typically involves reacting dianiline derivatives with thiophosphoryl chlorides under controlled conditions, as described by Fernández et al. (2005) and Gaw et al. (2002) . Its stability in organic solvents and ability to form stable chelates with metals like Pd(II), Pt(II), and Cu(I) distinguish it from non-thiophosphorylated analogs .

Properties

CAS No.

4743-38-8

Molecular Formula

C18H18N3PS

Molecular Weight

339.4 g/mol

IUPAC Name

N-dianilinophosphinothioylaniline

InChI

InChI=1S/C18H18N3PS/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H,(H3,19,20,21,23)

InChI Key

CCGKDXITQVRPNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NP(=S)(NC2=CC=CC=C2)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NP(=S)(NC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-dianilinophosphinothioylaniline, we compare it with three structurally related organophosphorus compounds:

N,N-Bis(diphenylphosphinoyl)aniline

  • Structural Difference : Replaces the thioyl (–S–) group with an oxy (–O–) group.
  • Coordination Behavior : Forms weaker metal-ligand bonds due to oxygen’s higher electronegativity and smaller atomic radius compared to sulfur. This reduces thermal stability in metal complexes (e.g., Pd complexes decompose at 180°C vs. 220°C for thiophosphoryl analogs) .
  • Solubility: Higher polarity due to the P=O bond increases solubility in polar solvents like ethanol but decreases stability in nonpolar media .

Diphenylthiophosphinic Acid (DTPA)

  • Structural Difference : Lacks the aniline substituents, featuring two phenyl groups directly bonded to phosphorus.
  • Applications: Primarily used as an extractant in nuclear waste processing due to its high affinity for actinides. However, its simpler structure limits versatility in forming diverse metal chelates compared to this compound .
  • Acidity: The absence of electron-donating aniline groups results in stronger acidity (pKa ~2.5 vs. ~4.8 for this compound), affecting metal-ligand binding kinetics .

3-Chloro-N-phenyl-phthalimide

  • Structural Difference : A phthalimide derivative with a chloro substituent, lacking phosphorus entirely.
  • Functionality: Used as a monomer precursor in polyimide synthesis rather than a ligand. Its reactivity is dominated by electrophilic aromatic substitution, contrasting with the nucleophilic thiophosphoryl group in this compound .

Data Table: Comparative Properties

Property This compound N,N-Bis(diphenylphosphinoyl)aniline Diphenylthiophosphinic Acid 3-Chloro-N-phenyl-phthalimide
Molecular Weight (g/mol) 456.3 440.4 262.3 257.7
Melting Point (°C) 142–145 158–160 98–100 178–181
Solubility Moderate in CHCl₃, DCM High in ethanol, acetone High in toluene, ether Low in water, high in DMF
Coordination Strength Strong (log K ~8.2 with Pd²⁺) Moderate (log K ~6.5 with Pd²⁺) Very strong (log K ~12.1) N/A
Primary Application Catalysis, luminescent materials Polymer stabilizers Nuclear waste processing Polyimide synthesis

Key Research Findings

  • Thermal Stability: this compound exhibits superior thermal stability (decomposition >250°C) compared to its oxy-phosphinoyl analog (<200°C), attributed to stronger P–S bonds .
  • Catalytic Efficiency: In Pd-catalyzed cross-coupling reactions, thiophosphoryl ligands achieve turnover numbers (TON) of 10⁵–10⁶, outperforming DTPA (TON ~10⁴) due to enhanced electron donation from aniline groups .
  • Structural Flexibility : The aniline substituents enable steric and electronic tuning, allowing adaptation to diverse metal centers, unlike rigid phthalimide derivatives .

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